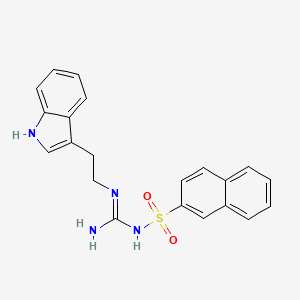
N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine (such as tryptamine) with a carboxylic acid or its derivative . A common method for the preparation of amides is through N,N’-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The indole group might undergo electrophilic substitution reactions, while the sulfonamide group might participate in acid-base reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing an indole group are often solid at room temperature, and many have a strong, distinctive odor .
科学的研究の応用
Sulfonamide compounds, including N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide, have been a significant class of synthetic bacteriostatic antibiotics used for therapy against bacterial infections. Their introduction predates the use of penicillin, highlighting their longstanding importance in medical treatments. The sulfonamide group's presence is critical in various clinically used drugs, demonstrating its versatility beyond antibacterial applications. This includes roles in diuretics, carbonic anhydrase inhibitors, antiepileptics, and treatments for diseases like cancer and Alzheimer's (Gulcin & Taslimi, 2018).
Naphthalimide Derivatives in Medicinal Applications
Naphthalimide derivatives, related to the compound , show extensive potential in medicinal applications. These compounds interact with various biological entities, demonstrating potential as anticancer agents, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Their unique structural framework allows for diverse medicinal applications, including use in diagnostic agents, pathologic probes, and cell imaging agents. The research into naphthalimide derivatives underscores the importance of such compounds in developing treatments for various diseases and conditions (Gong et al., 2016).
Antibacterial to Antitumour Properties of Sulfonamides
Sulfonamides' development has showcased their critical biological properties beyond antibacterial effects, including antifungal, antiparasitic, antioxidant, and antitumor properties. The review of sulfonamides' medicinal chemistry aspects underscores their significance in planning and developing bioactive substances. Highlighting the potential antitumor properties of sulfonamide compounds aligns with the ongoing research aimed at diversifying the therapeutic applications of sulfonamides (Azevedo-Barbosa et al., 2020).
Environmental and Health Impact
The presence of sulfonamides in the environment, attributed to agricultural activities, has raised concerns about their impact on microbial populations and potential human health hazards. Studies have indicated that the environmental accumulation of sulfonamides could pose a global health risk, emphasizing the importance of understanding and mitigating their environmental presence (Baran et al., 2011).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary targets of N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide are the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .
Mode of Action
The mechanism of action of this compound involves blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects .
Biochemical Pathways
The inhibition of COX isoenzymes by this compound affects the arachidonic acid pathway. This leads to a decrease in the production of prostaglandins and thromboxanes, which are involved in inflammation, pain, and fever responses .
Result of Action
The molecular and cellular effects of this compound’s action result in its analgesic and anti-inflammatory effects . By inhibiting the COX isoenzymes, it reduces the production of prostaglandins and thromboxanes, thereby alleviating inflammation and pain .
特性
IUPAC Name |
2-[2-(1H-indol-3-yl)ethyl]-1-naphthalen-2-ylsulfonylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c22-21(23-12-11-17-14-24-20-8-4-3-7-19(17)20)25-28(26,27)18-10-9-15-5-1-2-6-16(15)13-18/h1-10,13-14,24H,11-12H2,(H3,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHMPHXTNNZQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(=NCCC3=CNC4=CC=CC=C43)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2536231.png)
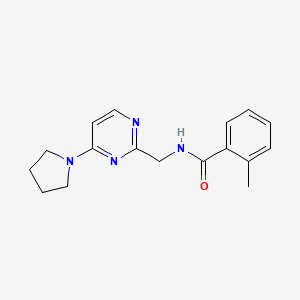

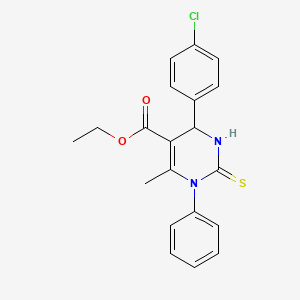

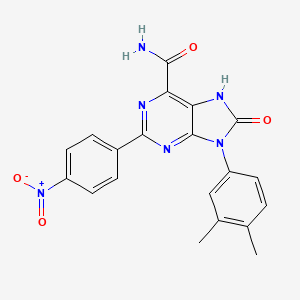
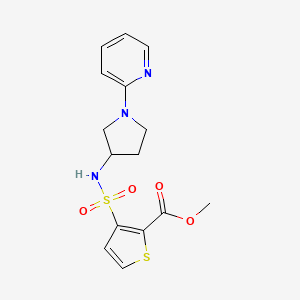
![8-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2536241.png)
![4-[[4-(3,4-Dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2536242.png)
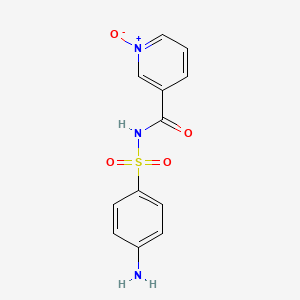
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-oxochromene-3-carbonyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536247.png)
![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-3-carboxamide](/img/structure/B2536250.png)
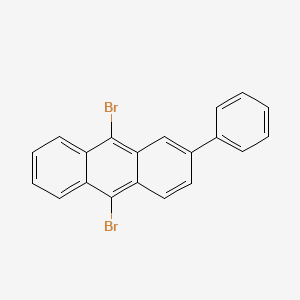
![2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine](/img/structure/B2536252.png)